

A Technical Guide to the Key Structural Features of (E)-Methyl 4-bromocrotonate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-bromocrotonate is a bifunctional organic molecule of significant interest in synthetic chemistry, particularly in the pharmaceutical industry. Its utility as a versatile building block stems from the orthogonal reactivity of its primary functional groups: an α,β -unsaturated ester and an allylic bromide. This technical guide provides an in-depth analysis of the core structural features of the predominantly available (E)-isomer, including its stereochemistry, physicochemical properties, and comprehensive spectroscopic signature. Detailed experimental protocols for its synthesis are also presented to support its practical application in research and development.

Core Molecular Structure and Functional Groups

(E)-**Methyl 4-bromocrotonate** possesses the chemical formula C₅H₇BrO₂.[1] Its structure consists of a four-carbon butenoate backbone, featuring a methyl ester at the C1 position and a bromine atom at the C4 position. The molecule's reactivity is primarily dictated by two key functional groups:

α,β-Unsaturated Ester: This system includes the carbon-carbon double bond (C2=C3)
conjugated with the carbonyl group (C=O) of the methyl ester. This conjugation makes the βcarbon (C3) electrophilic and susceptible to nucleophilic addition (Michael addition).



Allylic Bromide: The bromine atom is attached to a carbon (C4) adjacent to the double bond.
 This configuration makes the C-Br bond labile, rendering it an excellent leaving group in nucleophilic substitution reactions (S_n2 or S_n2').

This unique combination allows for selective chemical transformations, making it a valuable intermediate in the synthesis of complex molecules, including irreversible inhibitors of EGFR and HER-2 tyrosine kinases used in anti-tumor research.

Caption: Molecular structure of **Methyl 4-bromocrotonate**.

Stereochemistry: The (E)-Isomer

The geometry of the C2=C3 double bond is a critical structural feature. Commercial **Methyl 4-bromocrotonate** is predominantly the (E)-isomer (also known as the trans-isomer).[2] This configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules.

- At Carbon 2 (C2): The attached groups are -COOCH₃ (high priority) and -H (low priority).
- At Carbon 3 (C3): The attached groups are -CH2Br (high priority) and -H (low priority).

Since the two high-priority groups are on opposite sides of the double bond, the molecule is assigned the (E) designation, from the German entgegen (opposite). This stereochemistry is thermodynamically more stable than the (Z)-isomer due to reduced steric hindrance.

Caption: CIP priority assignment for (E)-Methyl 4-bromocrotonate.

Physicochemical Properties

The key quantitative physical and chemical properties of (E)-**Methyl 4-bromocrotonate** are summarized below.



Property	Value	Reference(s)
Molecular Formula	C₅H7BrO2	[1]
Molecular Weight	179.01 g/mol	[1]
Appearance	Clear, colorless to yellow liquid	
Density	1.522 g/mL at 25 °C	
Boiling Point	83-85 °C at 13 mmHg	
Refractive Index (n ²⁰ /D)	1.501	
Flash Point	92 °C (197.6 °F)	
Storage Conditions	2-8 °C	

Spectroscopic Analysis

Spectroscopic data is essential for confirming the structure and purity of the compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides definitive evidence for the (E)-stereochemistry.



Assignment	Proton(s)	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant(s) (J, Hz)
Нс	-CH₂Br	4.015	Doublet of doublets	J(Hc, Ha) = 7.3, J(Hc, Hb) = 1.2
На	=CH- (C3)	7.003	Doublet of triplets	J(Ha, Hb) = 15.3, J(Ha, Hc) = 7.3
Hb	=CH- (C2)	6.046	Doublet of triplets	J(Ha, Hb) = 15.3, J(Hb, Hc) = 1.2
Hd	-OCH₃	3.759	Singlet	-
Data sourced				

from

ChemicalBook.

[3]

The most diagnostic value is the large coupling constant between the vinylic protons Ha and Hb (J = 15.3 Hz), which is characteristic of a trans relationship across the double bond.[3]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals corresponding to each carbon atom in the molecule.



Carbon Assignment	Hybridization	Expected Chemical Shift Range (δ, ppm)
C1 (-COOR)	sp²	165 - 175
C2 (=CH-COOR)	sp²	120 - 140
C3 (-CH=CH-)	sp²	140 - 150
C4 (-CH ₂ Br)	sp³	30 - 40
C5 (-OCH₃)	sp³	50 - 60
Expected ranges are based on standard ¹³ C NMR chemical shift tables.[4][5]		

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for its functional groups.

Functional Group	Vibration	Expected Wavenumber (cm ⁻¹)
C=O (Ester, conjugated)	Stretch	1715 - 1730
C=C (Alkene)	Stretch	1640 - 1680
=C-H (Vinylic)	Stretch	3000 - 3100
=C-H (trans)	Bend (out-of-plane)	960 - 990
C-O (Ester)	Stretch	1150 - 1300
C-Br	Stretch	500 - 600
Expected ranges are based on standard IR absorption tables. [4]		

Mass Spectrometry (MS)



The electron ionization (EI) mass spectrum shows a characteristic pattern for a bromine-containing compound.

m/z Value	Interpretation	Notes
178 / 180	[M] ⁺ , Molecular Ion	The two peaks in an approximate 1:1 ratio are due to the natural isotopes of bromine (79Br and 81Br).[3]
147 / 149	[M - OCH ₃] ⁺	Loss of the methoxy radical.[3]
99	[M - Br]+	Loss of the bromine radical.[3]
68	[C ₄ H ₄ O] ⁺	A common fragment.[3]
59	[COOCH₃] ⁺	Fragment corresponding to the methyl ester portion.[3]
39	[C₃H₃] ⁺	A common hydrocarbon fragment.[3]
Experimental m/z values sourced from ChemicalBook. [3]		

Experimental Protocols Synthesis of (E)-Methyl 4-bromocrotonate

This protocol details the synthesis from (E)-4-bromobut-2-enoic acid.

Materials:

- (E)-4-bromobut-2-enoic acid
- Anhydrous methanol
- Thionyl chloride (SOCl₂)
- · Ethyl acetate

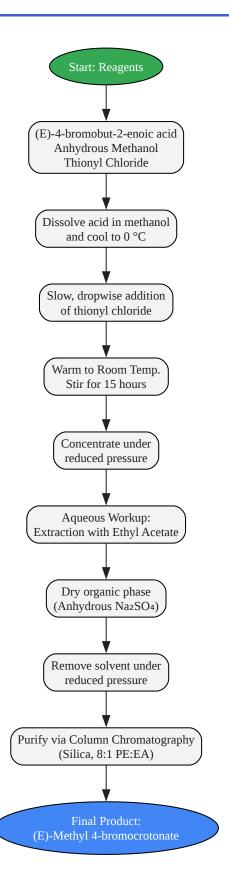


- Deionized water
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Eluent: Petroleum ether/ethyl acetate (8:1 v/v)

Procedure:

- Reaction Setup: In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve (E)-4-bromobut-2-enoic acid (1.0 eq) in anhydrous methanol (approx. 6.5 mL per gram of acid). Cool the mixture to 0 °C in an ice bath with continuous stirring.
- Esterification: Slowly add thionyl chloride (5.0 eq) dropwise to the solution, maintaining the temperature at 0 °C. Control the addition rate to manage gas evolution.
- Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 15 hours.
- Solvent Removal: Concentrate the reaction mixture to dryness under reduced pressure using a rotary evaporator.
- Workup: Add ethyl acetate and water to the residue and transfer to a separatory funnel.
 Collect the organic phase.
- Drying: Dry the organic phase over anhydrous sodium sulfate.
- Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a petroleum ether:ethyl acetate (8:1) mixture as the eluent to yield the final product.





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Caption: Workflow for the synthesis of (E)-Methyl 4-bromocrotonate.



Conclusion

The structural framework of (E)-**Methyl 4-bromocrotonate** is defined by its (E)-alkene stereochemistry and the presence of two key reactive sites: an electrophilic β -carbon and a labile allylic bromide. These features, readily confirmed by a combination of NMR, IR, and mass spectrometry, make it an exceptionally useful and predictable intermediate for constructing complex molecular architectures in medicinal chemistry and materials science. A thorough understanding of its structural and spectroscopic properties is paramount for its effective application in advanced organic synthesis.

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